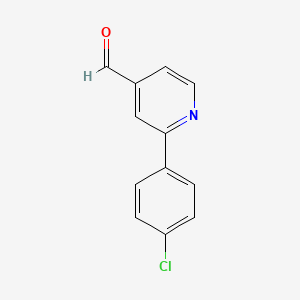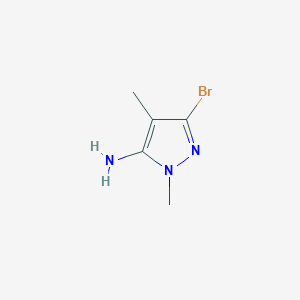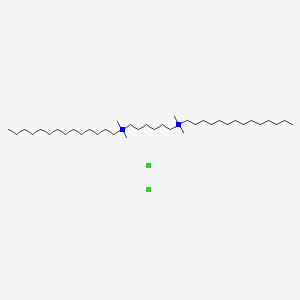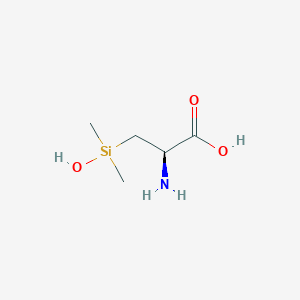
2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)isonicotinaldehyde is an organic compound with the molecular formula C12H7Cl2NO It is a derivative of isonicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the isonicotinaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde typically involves the condensation of 4-chlorobenzaldehyde with isonicotinic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: 2-(4-Chlorophenyl)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-chlorophenyl)isonicotinic acid.
Reduction: Formation of 2-(4-chlorophenyl)isonicotinalcohol or 2-(4-chlorophenyl)isonicotinamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
相似化合物的比较
- 2-(4-Bromophenyl)isonicotinaldehyde
- 2-(4-Methylphenyl)isonicotinaldehyde
- 2-(4-Nitrophenyl)isonicotinaldehyde
Comparison: 2-(4-Chlorophenyl)isonicotinaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.
属性
分子式 |
C12H8ClNO |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H |
InChI 键 |
BIZRLHIOSYNWCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)



![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)






